molecular formula C18H37FeP B13686867 cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron

cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron

Katalognummer: B13686867
Molekulargewicht: 340.3 g/mol
InChI-Schlüssel: BQGXJCRSKFNWNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron is a complex organometallic compound that features a cyclopentane ring, a ditert-butyl(cyclopentyl)phosphane ligand, and an iron center

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron typically involves the reaction of cyclopentane with ditert-butyl(cyclopentyl)phosphane in the presence of an iron source. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound. For example, the reaction may be carried out in an inert atmosphere using solvents such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentane derivatives with oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic synthesis reactions, including cross-coupling and hydrogenation reactions.

    Biology: Investigated for its potential role in biological systems and as a model compound for studying metalloenzymes.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: Utilized in industrial processes such as polymerization and the production of fine chemicals.

Wirkmechanismus

The mechanism by which cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron exerts its effects involves the interaction of the iron center with various molecular targets. The iron center can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The phosphane ligand plays a crucial role in stabilizing the iron center and modulating its reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron is unique due to its specific combination of ligands and metal center, which imparts distinct reactivity and stability compared to other similar compounds. Its unique structure allows for specific interactions in catalytic processes, making it a valuable compound in both research and industrial applications .

Eigenschaften

Molekularformel

C18H37FeP

Molekulargewicht

340.3 g/mol

IUPAC-Name

cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron

InChI

InChI=1S/C13H27P.C5H10.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h11H,7-10H2,1-6H3;1-5H2;

InChI-Schlüssel

BQGXJCRSKFNWNN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)P(C1CCCC1)C(C)(C)C.C1CCCC1.[Fe]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.